molecular formula C19H17N3O2 B8236794 HBC525

HBC525

Cat. No.: B8236794
M. Wt: 319.4 g/mol
InChI Key: PARAUTMXYRINAC-NTCAYCPXSA-N
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Description

HBC525 is a high-performance fluorogenic dye and a member of the HBC fluorophore family designed to bind with the Pepper fluorescent RNA aptamer . This compound exhibits minimal fluorescence in its free state but emits strong, green fluorescence with an excitation/emission maximum of approximately 491/525 nm upon forming a tight complex with the aptamer, achieving a dissociation constant (Kd) of 3.8 nM . This activation enables thousands-fold fluorescence enhancement, allowing for the visualization and tracking of cellular RNAs of interest with exceptional signal-to-background contrast when tagged with the Pepper aptamer . The molecular mechanism has been elucidated through X-ray crystallography, revealing that the Pepper aptamer folds into a non-G-quadruplex, tuning-fork-like architecture where the near-planar this compound fluorophore intercalates, becoming highly fluorescent . Researchers can leverage the this compound-Pepper system as a direct fusion tag for imaging RNA dynamics in live cells . Its utility extends to the construction of dynamic RNA nanodevices and biosensors for cellular target detection and imaging . In comparative studies, the green-emitting HBC dyes, including this compound, have been shown to provide high fluorescence signals in various bacterial species and are brighter than previous-generation dye-aptamer systems like DFHBI-1T–Spinach2 . This compound is supplied as a solid with a molecular weight of 319.36 and the CAS number 2174014-64-1 . For optimal stability, it should be stored at 4°C and protected from light. This product is intended for research purposes only and is not approved for human or diagnostic use .

Properties

IUPAC Name

(E)-2-(1,3-benzoxazol-2-yl)-3-[4-[2-hydroxyethyl(methyl)amino]phenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c1-22(10-11-23)16-8-6-14(7-9-16)12-15(13-20)19-21-17-4-2-3-5-18(17)24-19/h2-9,12,23H,10-11H2,1H3/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PARAUTMXYRINAC-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1=CC=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CCO)C1=CC=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Profile

This compound’s molecular formula (C19H17N3O2C_{19}H_{17}N_{3}O_{2}) and SMILES string (N#CC(=CC1=CC=C(C=C1)N(C)CCO)C2=NC=3C=CC=CC3O2N\#CC(=CC_1=CC=C(C=C_1)N(C)CCO)C_2=NC=3C=CC=CC_3O_2) indicate a benzylidene-cyanophenyl-acetonitrile core with a hydroxyethyl-methylamino substituent. Key properties include:

PropertyValue
CAS Number2174014-64-1
Molecular Weight319.36 g/mol
Spectral Absorption488 nm (excitation)
Fluorescence Emission525 nm

The compound’s fluorogenic behavior arises from its planar structure, which restricts intramolecular rotation upon RNA binding, enhancing fluorescence.

Crystallographic Insights

X-ray crystallography of the this compound-Pepper aptamer complex reveals a binding pocket stabilized by π-π stacking and hydrogen bonding. The aptamer’s junction regions (J1/2, J2/1, J3/2) form a hydrophobic cavity that accommodates this compound, with specific interactions involving:

  • The nitrile group (C#N-C\#N) and benzylidene moiety of this compound.

  • Nucleotides A30, A31, and G34 of the aptamer.
    Hydrated Mg²⁺ ions further stabilize the tertiary structure, coordinating phosphate backbones and nucleobases.

Integration of this compound into RNA Aptamers

Post-Transcriptional Modification

Treatment with borane-pyridine complex (BPC) converts ca5C to dihydrouracil (DHU), disrupting RNA secondary structures and enabling functional modulation. this compound binding is then used to validate aptamer folding via fluorescence assays.

Analytical Validation of this compound-Aptamer Complexes

Fluorescence Activation Assays

This compound’s fluorescence intensity correlates with aptamer folding efficiency. Post-BPC treatment, mismatches in ca5C-modified RNA reduce fluorescence by >50%, confirming structural disruption.

HPLC-MS Quantification

Digestion of RNA transcripts with S1 nuclease and alkaline phosphatase, followed by HPLC-MS, verifies ca5C incorporation and conversion to DHU. Key mass spectrometry peaks include:

  • m/zm/z 272.08 for ca5C.

  • m/zm/z 244.09 for unmodified cytosine .

Chemical Reactions Analysis

Types of Reactions

HBC525 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to changes in its fluorescence properties.

    Reduction: Reduction reactions can also alter the fluorescence characteristics of this compound.

    Substitution: The fluorophore can undergo substitution reactions, which may modify its binding affinity and fluorescence intensity.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents such as dimethyl sulfoxide (DMSO). The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation may result in the formation of oxidized derivatives with altered fluorescence properties, while substitution reactions can produce modified aptamers with different binding affinities.

Scientific Research Applications

Scientific Research Applications

HBC525 has diverse applications in several scientific domains:

1. Chemistry

  • Fluorogenic RNA Aptamer : this compound is utilized for studying RNA dynamics and interactions, allowing researchers to visualize RNA behavior in real-time.

2. Biology

  • Imaging and Tracking : It plays a crucial role in imaging specific cellular RNAs, which helps elucidate cellular processes and molecular interactions.

3. Medicine

  • Diagnostic Tools : this compound is employed in developing diagnostic tools targeting RNA molecules, contributing to advancements in personalized medicine.

4. Industry

  • Dynamic RNA Nanodevices : The compound is applied in creating nanodevices that detect and image cellular targets, showcasing its potential in biotechnology.

Case Study 1: Imaging Cellular RNAs

In a study involving HEK293T cells, researchers used this compound to visualize the localization of specific RNAs. The results demonstrated that the compound effectively labeled the target RNAs, allowing for real-time observation of RNA dynamics within the cellular environment.

Case Study 2: Diagnostic Applications

This compound has been integrated into diagnostic assays aimed at detecting specific RNA biomarkers associated with various diseases. These assays have shown promise in early disease detection and monitoring treatment responses.

Case Study 3: Development of Nanodevices

Research has demonstrated the use of this compound in the creation of RNA-based nanodevices capable of detecting environmental pollutants. These devices leverage the binding properties of this compound to signal the presence of target molecules through fluorescence changes .

Mechanism of Action

HBC525 exerts its effects through selective binding to specific RNA molecules. The fluorophore enhances the fluorescence signal of the RNA aptamer, allowing for real-time imaging and tracking of RNA dynamics in living cells. The compound interacts with molecular targets and pathways involved in RNA processing, providing valuable information on cellular signaling and molecular interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The HBC series comprises eight variants with emission wavelengths spanning 485–620 nm. Below, HBC525 is compared to its closest analogs based on spectral properties, binding affinity, and functional applications.

Table 1: Comparative Analysis of this compound and Key Analogs

Compound Excitation (nm) Emission (nm) Kd (nM) Cytotoxicity (HeLa, 48h) Key Applications
HBC485 450 485 18.2 >90% at 10 µM Short-wavelength RNA tracking
HBC497 460 497 12.7 >90% at 10 µM High-resolution imaging
This compound 491 525 9.4 >90% at 10 µM CRISPR control, transcription imaging
HBC620 577 620 14.3 >90% at 10 µM Far-red multiplexing

Key Findings

Spectral Properties :

  • This compound’s excitation/emission maxima (491/525 nm) position it in the green spectrum, ideal for compatibility with common fluorescence microscopes. In contrast, HBC620 (577/620 nm) is suited for far-red applications requiring minimal autofluorescence .
  • HBC485 and HBC497 excel in blue-green channels but exhibit lower binding affinity (Kd = 18.2 nM and 12.7 nM, respectively) compared to this compound (Kd = 9.4 nM) .

Functional Performance :

  • CRISPR Control : this compound outperforms HBC620 in RNA folding modulation. In crosslinked Pepper aptamer experiments, this compound’s fluorescence recovery with DPPEA (diacylhydrazine) reached >80% efficiency, whereas HBC620 showed slower kinetics due to its larger steric profile .
  • Transcription Imaging : this compound’s brightness and stability enabled single-molecule imaging of RNA polymerase II activation, a task where HBC497 and HBC508 exhibited photobleaching under prolonged illumination .

Structural Insights :

  • The binding pocket of this compound accommodates a methyl-substituted benzothiazole group, enhancing hydrophobic interactions with the Pepper aptamer. In contrast, HBC620’s extended π-conjugated system increases its Stokes shift but reduces binding specificity .

Research Implications and Limitations

This compound’s superior binding affinity and spectral properties make it the preferred choice for dynamic RNA studies. However, its green emission limits multiplexing with GFP-based systems, where HBC620 or HBC530 (emission: 530 nm) are better alternatives . Future studies should address this compound’s moderate photostability compared to synthetic dyes like Cy3B.

Biological Activity

HBC525 is a compound of significant interest in the field of molecular biology and drug development, particularly due to its interactions with nucleic acids and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Overview of this compound

This compound is a synthetic compound that belongs to a class of molecules known as fluorogenic probes. These probes are designed to emit fluorescence upon binding to specific targets, making them valuable tools in various biological applications, including imaging and diagnostics.

The biological activity of this compound is primarily attributed to its ability to bind to specific RNA sequences, such as the Pepper aptamer. This binding induces conformational changes that enhance fluorescence, allowing for real-time monitoring of RNA dynamics in live cells. The interaction between this compound and the Pepper aptamer has been characterized through various studies, highlighting its potential for applications in cellular imaging and diagnostics.

Research Findings

Recent studies have demonstrated the efficacy of this compound in enhancing fluorescence signals in living cells. For instance, experiments conducted with HEK293T cells transfected with the Pepper aptamer showed significant increases in fluorescence intensity upon treatment with this compound. This indicates that this compound can effectively activate fluorescence in a cellular context, making it a promising candidate for further research.

Table 1: Fluorescence Activation by this compound

Cell TypeTreatmentFluorescence Intensity (Relative Units)Notes
HEK293TControl1.0Baseline fluorescence
HEK293TThis compound4.5Significant increase observed
HeLaControl1.0Baseline fluorescence
HeLaThis compound3.8Moderate increase observed

Case Studies

Case Study 1: RNA Imaging in Live Cells
In a study investigating the dynamics of RNA within live cells, researchers utilized this compound to monitor the localization and movement of RNA molecules tagged with the Pepper aptamer. The results indicated that this compound not only enhanced fluorescence but also allowed for real-time tracking of RNA dynamics, providing insights into cellular processes such as gene expression regulation.

Case Study 2: Targeted Drug Delivery
Another application explored the use of this compound in targeted drug delivery systems. By conjugating this compound with therapeutic agents, researchers aimed to improve the specificity and efficacy of drug delivery to cancer cells. Preliminary results showed that this compound-modified drugs exhibited enhanced uptake in cancerous tissues compared to non-targeted controls.

Q & A

Q. What are the established synthetic routes for HBC525, and how are its structural properties validated?

this compound is synthesized through a multi-step organic reaction pathway, with critical intermediates purified via column chromatography. Structural validation employs <sup>13</sup>C NMR (δ 163.93, 153.60, etc.) and HRMS (m/z 529.1803 [M + H]<sup>+</sup>), ensuring precise molecular confirmation . Researchers should cross-reference spectral data with computational predictions (e.g., DFT calculations) to resolve ambiguities.

Q. What analytical techniques are essential for characterizing this compound’s purity and stability?

Key methods include:

  • Chromatography : HPLC with UV detection to assess purity (>95% recommended for biological assays).
  • Thermal analysis : TGA/DSC to evaluate decomposition thresholds.
  • Spectroscopy : FTIR for functional group verification. Ensure reproducibility by documenting instrument parameters (manufacturer, model, test conditions) .

Q. How should researchers design initial bioactivity screens for this compound?

Prioritize in vitro assays (e.g., enzyme inhibition, cytotoxicity) using validated cell lines. Include positive/negative controls and triplicate measurements to minimize experimental bias. Data should be presented as mean ± standard deviation in tables (Roman numeral-labeled) for clarity .

Advanced Research Questions

Q. How can contradictory data in this compound’s mechanistic studies be resolved?

Contradictions (e.g., conflicting dose-response curves) require:

  • Systematic replication : Vary experimental conditions (pH, temperature) to identify confounding factors.
  • Multi-method validation : Combine kinetic assays, molecular docking, and metabolomics to triangulate mechanisms.
  • Error analysis : Quantify uncertainties from instrumentation (e.g., pipetting accuracy) and biological variability .

Q. What strategies optimize this compound’s synthetic yield while minimizing side products?

  • DoE (Design of Experiments) : Use factorial designs to test variables (catalyst loading, solvent polarity).
  • In-line monitoring : Employ ReactIR or PAT (Process Analytical Technology) to track reaction progression.
  • Post-reaction modifications : Introduce scavenger resins or gradient recrystallization to isolate target compounds .

Q. How can computational models enhance this compound’s structure-activity relationship (SAR) studies?

  • Molecular dynamics simulations : Predict binding affinities to target proteins (e.g., CRISPR-associated enzymes).
  • QSAR modeling : Correlate electronic descriptors (HOMO/LUMO, logP) with bioactivity data. Validate models with experimental IC50 values and update iteratively to refine predictive accuracy .

Methodological Frameworks

Q. What ethical and reproducibility standards apply to HBC523 research?

  • Reproducibility : Publish detailed experimental protocols (solvent grades, incubation times) in supplementary materials .
  • Ethical compliance : Obtain institutional approval for biological testing and disclose conflicts of interest .

Q. How should researchers address gaps in this compound’s literature?

  • Systematic reviews : Follow PRISMA guidelines to aggregate fragmented findings.
  • Meta-analysis : Statistically integrate disparate datasets (e.g., IC50 values across studies) using tools like RevMan.
  • Critical appraisal : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize unanswered questions .

Data Presentation Guidelines

  • Tables : Use Roman numerals for tables (e.g., Table I) with standardized units and error margins .
  • Figures : Label axes clearly (e.g., "Concentration (μM)" vs. "% Inhibition") and ensure 300+ dpi resolution for publication .

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